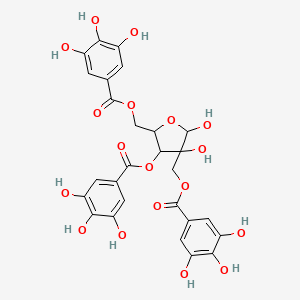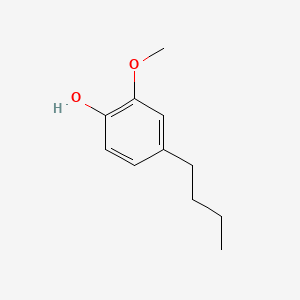
Dibenzo(b,f)-1,3-dioxolo(4,5-d)oxepin-2-methanamine, 3a,12b-dihydro-5-chloro-N,N-diethyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzo(b,f)-1,3-dioxolo(4,5-d)oxepin-2-methanamine, 3a,12b-dihydro-5-chloro-N,N-diethyl-, hydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzo(b,f)-1,3-dioxolo(4,5-d)oxepin-2-methanamine, 3a,12b-dihydro-5-chloro-N,N-diethyl-, hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the dibenzo-dioxolo core, followed by the introduction of the oxepin ring. The methanamine group is then added, and finally, the compound is chlorinated and converted to its hydrochloride salt form. Common reagents used in these reactions include chlorinating agents, amines, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Dibenzo(b,f)-1,3-dioxolo(4,5-d)oxepin-2-methanamine, 3a,12b-dihydro-5-chloro-N,N-diethyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological molecules, such as proteins and nucleic acids. It could serve as a probe to investigate biochemical pathways.
Medicine
In medicine, the compound may have potential therapeutic applications. It could be investigated for its activity against certain diseases or conditions, possibly acting as a drug candidate.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism by which Dibenzo(b,f)-1,3-dioxolo(4,5-d)oxepin-2-methanamine, 3a,12b-dihydro-5-chloro-N,N-diethyl-, hydrochloride exerts its effects would depend on its specific interactions with molecular targets. These could include binding to receptors, inhibiting enzymes, or interacting with nucleic acids. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Dibenzo(b,f)-1,3-dioxolo(4,5-d)oxepin-2-methanamine, 3a,12b-dihydro-5-chloro-N,N-diethyl-, hydrochloride include other heterocyclic compounds with similar ring structures and functional groups. Examples might include:
- Dibenzo(b,f)-1,3-dioxolo(4,5-d)oxepin derivatives
- Methanamine derivatives
- Chlorinated heterocycles
Uniqueness
What sets this compound apart is its specific combination of functional groups and ring structures, which confer unique chemical and biological properties
Propiedades
Número CAS |
84646-83-3 |
|---|---|
Fórmula molecular |
C20H23Cl2NO3 |
Peso molecular |
396.3 g/mol |
Nombre IUPAC |
N-[(9-chloro-3,5,13-trioxatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaen-4-yl)methyl]-N-ethylethanamine;hydrochloride |
InChI |
InChI=1S/C20H22ClNO3.ClH/c1-3-22(4-2)12-18-24-19-14-7-5-6-8-16(14)23-17-10-9-13(21)11-15(17)20(19)25-18;/h5-11,18-20H,3-4,12H2,1-2H3;1H |
Clave InChI |
BKIURLXIJVESOG-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC1OC2C(O1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![diethyl-[7-(ethylamino)-8-methylphenoxazin-3-ylidene]azanium;tetrachlorozinc(2-)](/img/structure/B12704938.png)

